

TAK-700 preclinical efficacy prostate cancer models

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Compound Focus: Orteronel

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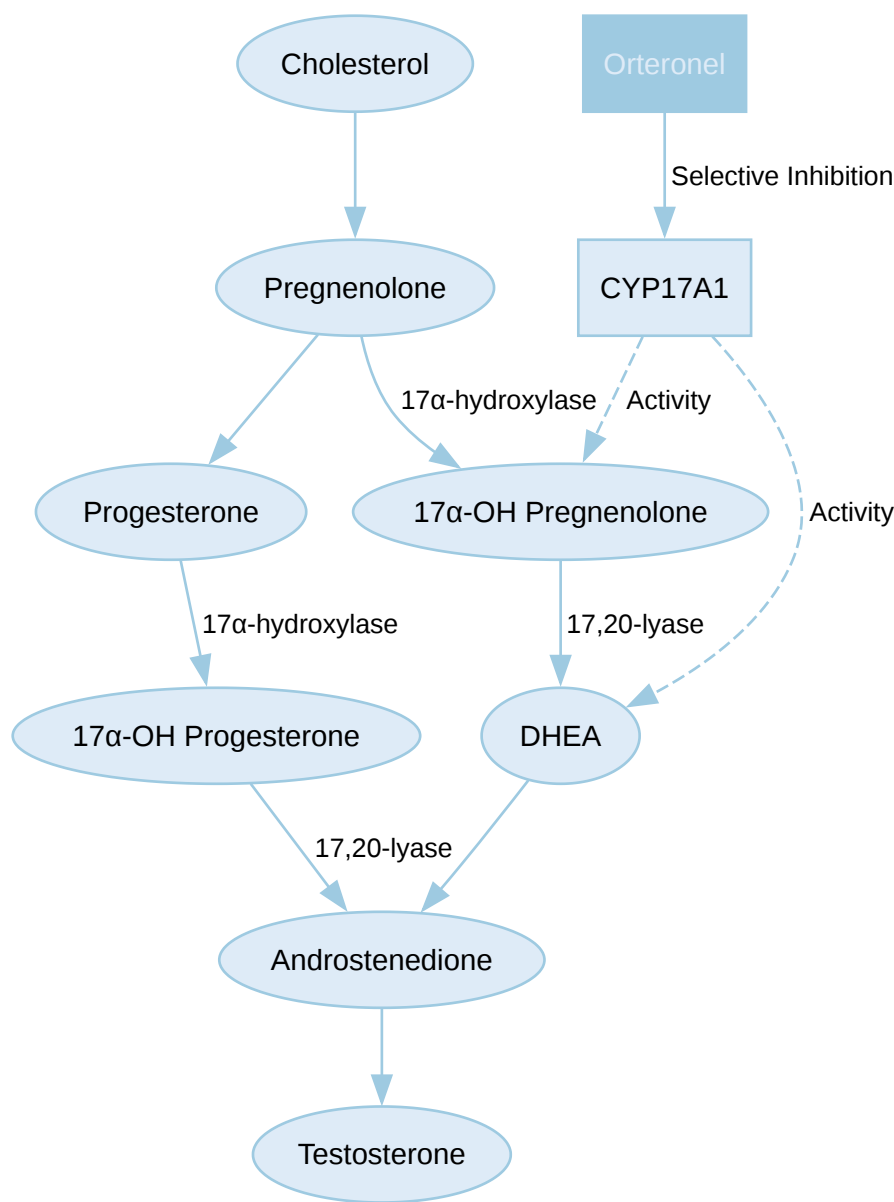
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Mechanism of Action and Selectivity

Orteronel is a novel, non-steroidal, selective inhibitor of the **17,20-lyase activity** of the CYP17A1 enzyme [1] [2] [3]. This enzyme is a key node in the steroidogenesis pathway, and its inhibition suppresses the production of androgen precursors (like DHEA and androstenedione) in the testes, adrenal glands, and prostate cancer cells [1] [4]. A critical differentiator from earlier inhibitors like abiraterone acetate is its higher specificity for 17,20-lyase over the 17 α -hydroxylase activity of the same enzyme [2] [3] [4]. This selectivity was confirmed in a cell-free enzyme assay, where **orteronel** was **5.4-times more potent** for inhibiting human 17,20-lyase versus 17 α -hydroxylase [2].

The diagram below illustrates how **Orteronel** targets the androgen synthesis pathway.



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Orteronel selectively inhibits CYP17A1's 17,20-lyase activity, suppressing androgen production.

Preclinical Efficacy in Animal Models

The following tables summarize key quantitative data from preclinical studies of **Orteronel** in male rats, which serve as a model for human androgen synthesis [1] [4].

Table 1: In Vitro Inhibitory Activity of Orteronel [1]

Assay System	Target Activity	IC ₅₀ Value	Key Finding
Rat enzyme assay	17,20-lyase	1,200 nM	Demonstrated target engagement.
Rat testicular cells	Testosterone production	640 nM	Suppressed potent androgen synthesis.
Rat testicular cells	Androstenedione production	210 nM	Suppressed androgen precursor.
Rat adrenal cells	Corticosterone production	>30,000 nM	No significant suppression.
Rat adrenal cells	Aldosterone production	>30,000 nM	No significant suppression.

Table 2: In Vivo Efficacy in Intact Male Rats [1] [4]

Experimental Model & Endpoint	Dosage	Result	Physiological Impact
Single dose, Serum Testosterone	30 mg/kg	Significant reduction (p ≤ 0.01)	Rapid hormonal suppression.
Single dose, Serum Testosterone	100 mg/kg	Significant reduction (p ≤ 0.01) at 4h	Hormone levels showed tendency to recover afterward.
4-day repeat dose, Organ Weights	37.5, 150, 600 mg/kg (TID)	Prostate & seminal vesicle weight decreased (dose-dependent)	Shrinkage of androgen-dependent organs.

Key Experimental Protocols

The primary data comes from a series of experiments conducted in male rats and cell-based assays [1] [4]. Here are the methodologies for the key experiments cited:

1. In Vitro Steroidogenesis Assays

- **Testicular Cell Preparation:** Testicular cells were isolated from male rats. The production of testosterone and androstenedione was stimulated and then measured in the presence of increasing concentrations of **Orteronel** to determine the IC₅₀ values [1].
- **Adrenal Cell Assay:** Adrenal cells from male rats were used. The production of corticosterone and aldosterone was measured after treatment with **Orteronel** at concentrations up to 30 µM to assess the lack of effect on glucocorticoid and mineralocorticoid synthesis [1].

2. In Vivo Hormone Suppression Studies

- **hCG-Stimulated Hypophysectomized Rat Model:** Hypophysectomized (pituitary-removed) male rats were injected with human chorionic gonadotropin (hCG) to stimulate testicular androgen production. A single oral dose of **Orteronel** (30 mg/kg) was administered, and serum testosterone and androstenedione levels were measured, showing a significant reduction [1].
- **ACTH-Stimulated Hypophysectomized Rat Model:** In the same model, rats were injected with adrenocorticotrophic hormone (ACTH) to stimulate adrenal hormone production. **Orteronel** was administered at doses up to 300 mg/kg, and serum corticosterone and aldosterone levels showed no significant differences from controls, confirming adrenal sparing [1].

3. Androgen-Dependent Organ Weight Study

- **Protocol:** Intact male rats were administered **Orteronel** orally at doses of 37.5, 150, and 600 mg/kg, three times a day (TID) for four days [1].
- **Endpoint Analysis:** On the fifth day, the prostate glands and seminal vesicles were collected and weighed. A statistically significant, dose-dependent decrease in the weights of these androgen-dependent organs was observed, directly demonstrating the anti-androgenic effect of the drug [1] [4].

Pharmacokinetic and Disposition Profile

Preclinical studies indicated that **Orteronel** has favorable pharmacokinetic properties, including **high oral bioavailability** [2].

- **Tissue Distribution:** In rats, **Orteronel** levels peaked in target tissues like the testes and adrenal glands at 6 hours post-administration, with similar clearance kinetics across tissues [2].

- **Elimination:** The drug was extensively excreted unchanged in the urine in both rats and monkeys. Studies in rat kidney slices indicated that renal clearance involved both glomerular filtration and tubular secretion [5].
- **Reversibility:** Structural and clearance kinetic data suggest that **Orteronel**'s inhibition of CYP17A1 is **reversible**, which is a point of differentiation from abiraterone acetate [2] [4].

Conclusion for Drug Development

The collective preclinical data positioned **Orteronel** as a promising candidate for prostate cancer therapy. Its **selectivity for 17,20-lyase** promised a better safety profile by potentially avoiding the mineralocorticoid-related adverse effects (hypertension, hypokalemia) associated with dual CYP17A1 inhibition, thus potentially eliminating the need for concomitant prednisone administration [2] [3]. This mechanistic rationale supported its progression into clinical trials.

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